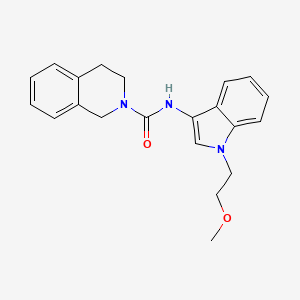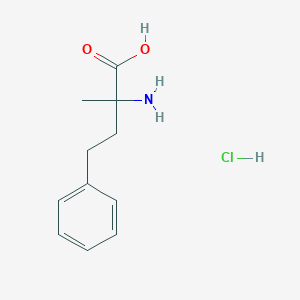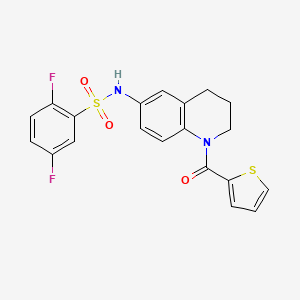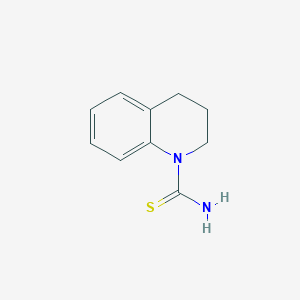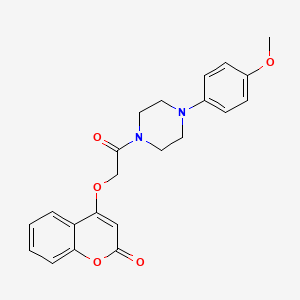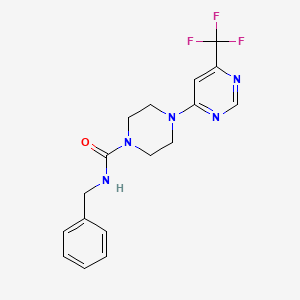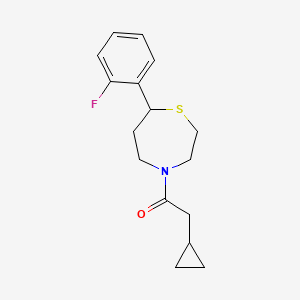
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prasugrel is a thienopyridine class inhibitor of platelet activation and aggregation mediated by the P2Yi 2 adenosine diphosphate (ADP) receptor . It is the active ingredient in Effient® tablets approved for the treatment of acute coronary syndrome .
Synthesis Analysis
The biotransformation of prasugrel involves rapid deesterification to R-95913 followed by cytochrome P450 (P450)-mediated formation of R-138727 . The processes for preparing Prasugrel have been described in a number of references .Molecular Structure Analysis
The empirical formula of Prasugrel is C20H20FNO3S .Chemical Reactions Analysis
The biotransformation of prasugrel to R-138727 involves rapid deesterification to R-95913 followed by cytochrome P450 (P450)-mediated formation of R-138727 .Physical And Chemical Properties Analysis
Prasugrel has the empirical formula C20H20FNO3S .Aplicaciones Científicas De Investigación
Platelet Inhibition and Cardiovascular Research
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone: is structurally related to the novel platelet inhibitor Prasugrel . Researchers have explored its potential as an antiplatelet agent, particularly in the context of cardiovascular diseases. Platelet inhibition plays a crucial role in preventing thrombotic events, making this compound valuable for drug development in this area .
Mecanismo De Acción
Target of Action
The primary target of this compound is the P2Y12 receptor , a G-protein-coupled receptor found on the surface of platelet cells . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
The compound interacts with the P2Y12 receptor in an irreversible manner , binding to the residues Cys97 and Cys175 of the human P2Y12-receptor . This binding inhibits the function of the receptor, thereby reducing platelet aggregation .
Biochemical Pathways
The compound affects the platelet aggregation pathway . By inhibiting the P2Y12 receptor, it prevents the activation of the G-protein coupled receptor signaling pathway that leads to platelet aggregation . The downstream effect is a reduction in blood clot formation.
Pharmacokinetics
The biotransformation of the compound involves rapid deesterification followed by cytochrome P450 (P450)-mediated formation of the active metabolite . The human lymphoblast-expressed enzymes capable of forming the active metabolite, in rank order of rates, were CYP3A4>CYP2B6>CYP2C19≈CYP2C9>CYP2D6 . The compound is less dependent on the CYP enzymes for its conversion to active metabolite .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in platelet aggregation, which can prevent the formation of blood clots . This makes it potentially useful in the treatment of conditions where blood clot formation is a risk, such as in certain cardiovascular diseases .
Action Environment
Long-term exposure to air and moisture may cause certain degradation .
Propiedades
IUPAC Name |
2-cyclopropyl-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNOS/c17-14-4-2-1-3-13(14)15-7-8-18(9-10-20-15)16(19)11-12-5-6-12/h1-4,12,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBAYKWAGXTZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2459482.png)
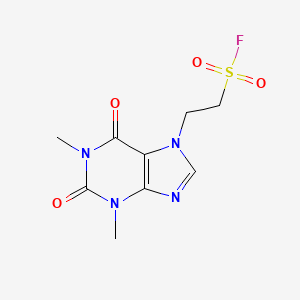

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2459493.png)
